molecular formula C9H9BrO3 B3119516 2-Bromo-2-(2-methoxyphenyl)acetic acid CAS No. 251366-53-7

2-Bromo-2-(2-methoxyphenyl)acetic acid

Cat. No.: B3119516
CAS No.: 251366-53-7
M. Wt: 245.07 g/mol
InChI Key: ATOXQECHORUENR-UHFFFAOYSA-N
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Description

2-Bromo-2-(2-methoxyphenyl)acetic acid is a useful research compound. Its molecular formula is C9H9BrO3 and its molecular weight is 245.07 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-2-(2-methoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-13-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATOXQECHORUENR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Route Development for 2 Bromo 2 2 Methoxyphenyl Acetic Acid

Direct Synthesis Approaches for Alpha-Brominated Phenylacetic Acids

The direct introduction of a bromine atom at the alpha-carbon of phenylacetic acids is a primary strategy for synthesizing compounds such as 2-Bromo-2-(2-methoxyphenyl)acetic acid. These methods are centered on the activation of the α-C-H bond towards electrophilic bromination, a task that requires overcoming the relative acidity of the carboxylic proton.

Regioselective Bromination of 2-Methoxyphenylacetic Acid

The principal challenge in the bromination of 2-methoxyphenylacetic acid is achieving regioselectivity for the alpha-position of the acetic acid moiety over the electron-rich aromatic ring. The methoxy (B1213986) group is an activating ortho-, para-director, making the phenyl ring susceptible to electrophilic aromatic substitution. Therefore, synthetic methods must be employed that specifically favor the formation of an enol or enolate equivalent at the alpha-carbon, which then acts as the nucleophile.

The choice of brominating agent is critical for the successful alpha-bromination of carboxylic acids. Several reagents and conditions have been optimized for this class of transformation, ranging from classical stoichiometric methods to modern catalytic systems.

The Hell-Volhard-Zelinsky (HVZ) reaction is a foundational method for the α-bromination of carboxylic acids. allaboutchemistry.netbyjus.com This reaction typically utilizes elemental bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. masterorganicchemistry.comwikipedia.org The key to its regioselectivity is the in-situ conversion of the carboxylic acid to an acyl bromide. masterorganicchemistry.comnrochemistry.com The acyl bromide, unlike the parent carboxylic acid, can readily tautomerize to its enol form, which then reacts with bromine at the alpha-position. byjus.commasterorganicchemistry.com The resulting α-bromo acyl bromide is subsequently hydrolyzed during workup to yield the final α-bromo carboxylic acid. masterorganicchemistry.comnrochemistry.com The conditions are typically harsh, often requiring high temperatures and extended reaction times. byjus.comnrochemistry.com

N-Bromosuccinimide (NBS) offers a milder alternative to Br₂. wikipedia.org NBS can act as an electrophilic bromine source for enols under acid-catalyzed conditions or as a source of bromine radicals under initiation. masterorganicchemistry.comwikipedia.org For the alpha-bromination of phenylacetic acid, a radical pathway has been demonstrated using NBS in combination with a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN). chemicalbook.com In other systems, such as the α-bromination of ketones, acid catalysis has been shown to be effective with NBS. acgpubs.org Recent studies have also explored the use of additives like mandelic acid to catalyze aromatic bromination with NBS under aqueous conditions, a principle that could potentially be adapted. organic-chemistry.org

More recently, catalytic late-stage bromination strategies have been developed for aryl acetic acids. One such method employs a boron catalyst ((AcO)₄B₂O) in combination with the base 1,8-Diazabicycloundec-7-ene (DBU) to transform the aryl acetic acid into an enediolate intermediate. researchgate.netbohrium.comresearcher.life This enediolate then undergoes electrophilic bromination with a reagent such as pyridinium (B92312) tribromide, affording the α-bromo aryl acetic acid in moderate to good yields. researchgate.netbohrium.comresearcher.life This catalytic approach represents a significant advancement, offering milder conditions compared to the classical HVZ reaction.

Table 1: Comparison of Brominating Agents and Conditions for α-Bromination of Aryl Acetic Acids
MethodBrominating Agent(s)Catalyst/InitiatorTypical ConditionsKey IntermediateReference
Hell-Volhard-ZelinskyBr₂PBr₃ or Red PHigh temperature, neat or inert solventAcyl bromide enol allaboutchemistry.netmasterorganicchemistry.comnrochemistry.com
Radical BrominationN-Bromosuccinimide (NBS)AIBNReflux in CCl₄ (e.g., 77°C)α-carboxy radical chemicalbook.com
Catalytic Boron-MediatedPyridinium Tribromide(AcO)₄B₂O / DBURoom temperatureBoron enediolate researchgate.netbohrium.comresearcher.life

Solvent choice and temperature are pivotal parameters that can dictate the yield and selectivity of α-bromination reactions. In the HVZ reaction, the reaction is often performed neat or in a non-participating, high-boiling solvent like carbon tetrachloride to accommodate the required high temperatures. byjus.com

For reactions involving NBS, the solvent can play a more complex role. In a study on the α-bromination of aralkyl ketones, polar protic solvents like ethanol (B145695) were found to provide excellent yields and selectivity at reflux temperatures. acgpubs.org In contrast, aprotic solvents like diethyl ether and THF gave lower yields. acgpubs.org Temperature control was also crucial; moderate temperatures led to the formation of dibrominated byproducts, whereas reflux conditions favored the desired monobrominated product. acgpubs.org In the radical-mediated bromination of phenylacetic acid with NBS/AIBN, carbon tetrachloride is a standard solvent for radical reactions, and the temperature is chosen to ensure controlled decomposition of the initiator (e.g., 77°C). chemicalbook.com

Table 2: Influence of Solvent and Temperature on α-Bromination
Reaction TypeSolventTemperatureObservationsReference
NBS/Catalyst on KetonesEthanolRefluxExcellent yield (96%) of mono-bromo product acgpubs.org
NBS/Catalyst on KetonesMethanol (B129727)RefluxGood yield (82%) acgpubs.org
NBS/Catalyst on KetonesDiethyl Ether / THFRefluxLower yields acgpubs.org
NBS/Radical Initiator on Phenylacetic AcidCarbon Tetrachloride77°CHigh yield (95%) chemicalbook.com

Stereoselective Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure α-bromo acids is of significant interest, as the stereocenter is often crucial for biological activity in downstream products. This requires strategies that can control the stereochemical outcome of the bromination or resolve a racemic mixture.

Chiral Auxiliary and Catalyst-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.orgnumberanalytics.com For the synthesis of α-substituted carboxylic acids, auxiliaries such as Evans oxazolidinones or pseudoephedrine are commonly attached to the carboxylic acid via an amide linkage. wikipedia.org Deprotonation of the α-proton generates a chiral, conformationally locked enolate. While typically used for alkylation reactions, this principle can be extended to halogenation. A study demonstrated that diastereomeric α-bromoamides derived from Oppolzer's camphorsultam could be epimerized, allowing for dynamic kinetic resolution to favor the thermodynamically more stable diastereomer. nih.gov This approach provides a pathway to diastereomerically enriched α-bromo amides, which can then be hydrolyzed to the desired enantiopure acid.

Asymmetric catalysis offers a more atom-economical approach. While direct catalytic asymmetric α-bromination of carboxylic acids is a developing field, related transformations highlight its potential. For instance, a highly enantioselective α-fluorination of α-aryl acetic acid derivatives has been achieved using a chiral Nickel-BINAP catalytic system. nih.gov This demonstrates that transition metal catalysts can create a chiral environment around an enolate intermediate to direct the facial approach of an electrophilic halogen source. Such methodologies could foreseeably be adapted for bromination.

Enzymatic Resolution Strategies for Analogues and Potential Adaptation

Enzymatic kinetic resolution is a powerful and widely used technique for separating enantiomers of a racemic mixture. researchgate.net This strategy is well-suited for the production of enantiopure this compound. The process would begin with the synthesis of the racemic acid using one of the direct methods described in section 2.1.1.

The general strategy involves the following steps:

Esterification: The racemic α-bromo acid is converted to a simple ester (e.g., methyl or ethyl ester).

Enantioselective Hydrolysis: The racemic ester is treated with a hydrolase enzyme, typically a lipase, in an aqueous buffer system. Lipases, such as those from Candida antarctica (CALB) or Burkholderia cepacia (formerly Pseudomonas cepacia, Amano Lipase PS), are known to exhibit high enantioselectivity in the hydrolysis of a wide range of esters. mdpi.com The enzyme selectively catalyzes the hydrolysis of one ester enantiomer to the corresponding carboxylic acid, while leaving the other enantiomer largely unreacted. mdpi.com

Separation: At approximately 50% conversion, the reaction is stopped. The mixture then contains one enantiomer as the carboxylic acid and the other as the unreacted ester. Due to the significant difference in their acidity and polarity, these two compounds can be readily separated by standard techniques such as liquid-liquid extraction.

Hydrolysis: The separated, unreacted ester can be subjected to simple chemical hydrolysis (acidic or basic) to furnish the other enantiomer of the carboxylic acid, allowing for a theoretical maximum yield of 100% for both enantiomers.

This approach has been successfully applied to the resolution of various fluorinated arylcarboxylic acids, where lipases selectively hydrolyzed one enantiomer to provide both the (S)-acid and the unreacted (R)-ester in high yield and high enantiomeric purity. mdpi.com Given the structural similarity, this methodology is highly adaptable for the resolution of racemic this compound esters.

Indirect Synthetic Routes via Precursor Derivatization

Indirect routes to this compound rely on the chemical modification of readily available precursors through strategic functional group interconversions.

The synthesis of the target compound can be approached by transforming different functional groups on a suitable starting material. Two notable pathways involve starting from either 2-(2-methoxyphenyl)acetic acid or 2-methoxybenzaldehyde.

One common and direct method is the alpha-bromination of 2-(2-methoxyphenyl)acetic acid. This transformation, which converts a C-H bond at the alpha-carbon to a C-Br bond, is a key functional group interconversion. A widely used method for this is radical bromination, employing N-Bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). numberanalytics.comchemicalbook.com This reaction is typically performed in an inert solvent like carbon tetrachloride under reflux conditions. chemicalbook.com The benzylic position is particularly susceptible to radical halogenation due to the stability of the resulting benzylic radical. wikipedia.org

Another synthetic strategy begins with 2-methoxybenzaldehyde. This approach involves a reaction with tribromomethane (bromoform, CHBr₃) and a strong base like potassium hydroxide (B78521) (KOH). google.comgoogleapis.com This process transforms the aldehyde functional group into the desired α-bromo carboxylic acid in a single step, offering an efficient route from a different class of starting material. googleapis.com

Starting MaterialReagentsKey TransformationReference
2-(2-methoxyphenyl)acetic acidN-Bromosuccinimide (NBS), AIBNα-C-H → α-C-Br chemicalbook.com
2-methoxybenzaldehydeTribromomethane (CHBr₃), KOH-CHO → -CH(Br)COOH google.comgoogleapis.com

An alternative strategy involves the synthesis and subsequent hydrolysis of the corresponding methyl ester, Methyl 2-Bromo-2-(2-methoxyphenyl)acetate. This route separates the bromination and carboxylic acid formation into distinct steps.

The synthesis of the ester precursor, Methyl 2-Bromo-2-(2-methoxyphenyl)acetate, can be achieved by the alpha-bromination of Methyl 2-(2-methoxyphenyl)acetate. Similar to the carboxylic acid, this can be accomplished using N-Bromosuccinimide (NBS) and a radical initiator. wikipedia.org Alternatively, if the parent acid is prepared via the Hell-Volhard-Zelinsky (HVZ) reaction, quenching the intermediate α-bromo acyl bromide with an alcohol (in this case, methanol) instead of water will directly yield the α-bromo ester. wikipedia.orgnrochemistry.com

Once Methyl 2-Bromo-2-(2-methoxyphenyl)acetate is obtained, it is converted to the target acid through hydrolysis. This is typically achieved via saponification, where the ester is treated with an aqueous base, such as sodium hydroxide or potassium hydroxide, followed by an acidic workup. The hydroxide ion acts as a nucleophile, attacking the ester's carbonyl carbon, leading to the cleavage of the ester bond and formation of the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final this compound.

Green Chemistry Considerations in Synthetic Route Design

Incorporating green chemistry principles into the synthesis of this compound aims to reduce environmental impact and improve safety. Key areas for improvement include the choice of reagents and solvents.

Traditional bromination reactions often use elemental bromine, which is highly toxic and corrosive, and chlorinated solvents like carbon tetrachloride (CCl₄), which is a known ozone-depleting substance and carcinogen. chemicalbook.comwikipedia.org Green chemistry seeks alternatives to these hazardous materials.

Alternative Reagents and Solvents:

N-Bromosuccinimide (NBS) is often considered a safer and more convenient source of bromine for radical reactions compared to liquid Br₂. masterorganicchemistry.comorganic-chemistry.org It provides a low, steady concentration of bromine, which can also improve selectivity. masterorganicchemistry.com

The use of greener solvent systems is a critical consideration. Solvents like ethyl acetate (B1210297) or acetonitrile (B52724) can be used as alternatives to chlorinated solvents for NBS brominations.

Oxidative bromination methods offer another green alternative. For example, using a combination of hydrobromic acid (HBr) with an oxidant like hydrogen peroxide (H₂O₂) can generate the active brominating species in situ, with water being the only byproduct. organic-chemistry.org

Catalysis and Atom Economy:

The Hell-Volhard-Zelinsky reaction is inherently catalytic with respect to the phosphorus halide, which aligns with the green principle of using catalysts to minimize waste. wikipedia.orgbyjus.com

Evaluating the atom economy of different synthetic routes is also important. A route that proceeds in fewer steps with high yields, such as the direct conversion from 2-methoxybenzaldehyde, may be preferable to a longer route involving protection and deprotection steps, provided the reagents are environmentally benign. googleapis.com

By considering these factors, synthetic routes can be designed to be not only efficient but also more sustainable and environmentally responsible.

Solvent-Free or Aqueous Medium Reactions

One promising approach is the use of grinding techniques in the absence of a solvent or in the presence of minimal water. For instance, an eco-friendly method for the α-bromination of alkanones has been developed using an aqueous grinding technique with ammonium (B1175870) bromide and ammonium persulfate. tandfonline.com This method avoids the use of organic solvents for the reaction and extraction, with the solid product separating upon dilution with water. tandfonline.com Adapting such a methodology for the α-bromination of 2-(2-methoxyphenyl)acetic acid could involve grinding the starting material with a suitable brominating agent and an oxidant under slightly moist conditions.

Another avenue for greener synthesis is the use of water as a reaction medium. While the direct α-bromination of carboxylic acids in water is challenging, phase-transfer catalysis could offer a solution. A two-phase bromination process has been developed for the synthesis of α-bromolactones from lactones, which involves a ring-opening bromination followed by intramolecular cyclization in a water/chloroform system using a tetraalkylammonium hydroxide as a base. beilstein-journals.org This suggests that with an appropriate catalyst, it might be feasible to carry out the α-bromination of 2-(2-methoxyphenyl)acetic acid in a biphasic system, thereby reducing the reliance on volatile organic solvents.

Further research into these and other innovative techniques, such as microwave-assisted synthesis in aqueous media, could lead to the development of a truly green and efficient synthesis of this compound.

Atom Economy and Waste Minimization Strategies

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. mdpi.com Traditional methods for the α-bromination of carboxylic acids, such as the Hell-Volhard-Zelinsky (HVZ) reaction, often have poor atom economy and generate significant waste.

A more atom-economical alternative is the use of N-bromosuccinimide (NBS) as a brominating agent. chemicalbook.comkoreascience.krwikipedia.orgmissouri.eduresearchgate.net NBS can be used for the α-bromination of carbonyl derivatives, often under radical or acid-catalyzed conditions. wikipedia.orgmissouri.edu The primary byproduct of this reaction is succinimide, which is a less hazardous and more easily managed waste product compared to the byproducts of the HVZ reaction.

To further improve atom economy and minimize waste, catalytic methods are being explored. A catalytic late-stage bromination strategy for the α-C-H functionalization of aryl acetic acids has been reported, which utilizes a boron-based catalyst in combination with a base and a brominating agent. researchgate.netbohrium.com While the yields for this particular method vary, it represents a step towards more sustainable α-bromination reactions.

The choice of synthetic route for this compound should therefore carefully consider the principles of atom economy and waste minimization. The ideal process would maximize the incorporation of reactant atoms into the final product while generating minimal and non-hazardous waste.

Reaction Reagents Byproducts Atom Economy Considerations
Hell-Volhard-ZelinskyPBr₃, Br₂HBr, Phosphorus-containing wasteLow atom economy due to stoichiometric use of heavy reagents and generation of significant inorganic waste. jove.comalfa-chemistry.commasterorganicchemistry.comlibretexts.orgaskiitians.combyjus.com
NBS BrominationN-Bromosuccinimide (NBS)Succinimide, HBrHigher atom economy compared to HVZ. Succinimide is a less hazardous byproduct. chemicalbook.comkoreascience.krwikipedia.orgmissouri.eduresearchgate.net
Catalytic BrominationCatalytic (AcO)₄B₂O, DBU, Pyridinium tribromideByproducts from base and brominating agentPotentially high atom economy if the catalyst is efficient and recyclable. researchgate.netbohrium.com

Scale-Up and Industrial Production Methodologies Research

The transition from laboratory-scale synthesis to industrial production presents a unique set of challenges, including reaction safety, cost-effectiveness, and process robustness. For the industrial production of this compound, methodologies that are both scalable and adhere to regulatory and environmental standards are paramount.

While specific industrial production methods for this compound are not publicly detailed, insights can be drawn from the scale-up of similar α-bromination processes for other arylacetic acids. The synthesis of α-bromo-phenylacetic acids has been carried out on a larger scale using methods analogous to the HVZ reaction. For example, the preparation of α-bromophenylacetic acid has been described in a multi-liter flask using phenylacetic acid, phosphorus trichloride, and bromine in benzene. orgsyn.org Another patent describes a process for preparing α-bromo-phenylacetic acids by reacting an aldehyde with bromoform (B151600) and potassium hydroxide in a mixture of an inert solvent and water, which could be amenable to large-scale production. google.com

The regioselective bromination of 4-methoxyphenylacetic acid to produce 2-(3-bromo-4-methoxyphenyl)acetic acid has been performed on a 10-gram scale using bromine in acetic acid, yielding a high percentage of the product. iucr.orgnih.gov This indicates that direct bromination of the aromatic ring is a feasible industrial process, although for the synthesis of this compound, α-bromination is required.

Chemical Reactivity and Transformation Pathways of 2 Bromo 2 2 Methoxyphenyl Acetic Acid

Reactions Involving the Alpha-Bromo Substituent

The bromine atom at the alpha position is a good leaving group, facilitating reactions such as nucleophilic substitutions, eliminations, and organometallic cross-couplings. The benzylic nature of the alpha-carbon can stabilize charged intermediates, influencing the mechanisms of these reactions.

Nucleophilic substitution is a fundamental reaction for alpha-bromo acids. The reaction can proceed through either a concerted bimolecular (SN2) or a stepwise unimolecular (SN1) mechanism. The SN2 pathway involves a backside attack by a nucleophile, leading to an inversion of stereochemistry at the alpha-carbon. The SN1 pathway, conversely, proceeds through the formation of a planar carbocation intermediate after the departure of the bromide ion. This carbocation can then be attacked by a nucleophile from either face, typically resulting in a racemic or partially racemized product. nih.govlibretexts.org

For 2-Bromo-2-(2-methoxyphenyl)acetic acid and its derivatives, the benzylic position of the alpha-carbon provides resonance stabilization to a potential carbocation intermediate. This stabilization favors the SN1 pathway, particularly with weak nucleophiles or in polar, protic solvents.

A key transformation of alpha-bromo phenylacetic acid derivatives is the substitution of bromine with other halogens, such as fluorine. The synthesis of alpha-fluoro compounds is of significant interest in medicinal chemistry. The methyl ester of this compound, methyl 2-bromo-2-(2-methoxyphenyl)acetate, has been successfully converted to its corresponding alpha-fluoro derivative.

This fluorination can be achieved using reagents like triethylamine (B128534) trihydrofluoride (Et₃N·3HF) in combination with a base such as K₃PO₄, or a mixture of silver fluoride (B91410) (AgF) and Et₃N·3HF. The reaction involving Et₃N·3HF is thought to proceed via an SN1 mechanism, which is supported by the observation of epimerization (loss of stereochemical purity) when starting with an optically active alpha-bromo ester. nih.gov In a gram-scale reaction, the fluorinated product was obtained in high yield, demonstrating the efficiency of this method. nih.gov

Table 1: Fluorination of Methyl 2-bromo-2-(2-methoxyphenyl)acetate nih.gov
Fluorinating AgentSolventTemperatureYield
Et₃N·3HF, K₃PO₄MeCN80 °C76%
AgF, Et₃N·3HFMeCNRoom Temp.74%
Et₃N·3HF, K₃PO₄ (gram scale)MeCN80 °C92%

The electrophilic alpha-carbon in this compound is a prime target for various heteroatom nucleophiles.

O-Nucleophiles: Reactions with oxygen-based nucleophiles, such as alcohols in the presence of a non-nucleophilic base, can yield alpha-alkoxy derivatives. For instance, methanol (B129727) has been shown to act as a nucleophile in reactions with similar alpha-bromo compounds, leading to the formation of a bromoether. mdpi.com Hydrolysis using a basic aqueous solution can replace the bromine with a hydroxyl group, forming the corresponding alpha-hydroxy carboxylic acid. libretexts.org

N-Nucleophiles: Nitrogen nucleophiles, such as ammonia (B1221849), can be used to synthesize alpha-amino acids. The reaction of alpha-bromo carboxylic acids with an excess of ammonia results in the displacement of the bromide to form the corresponding alpha-amino acid, a fundamental building block for peptides and proteins. libretexts.org

S-Nucleophiles: Sulfur-based nucleophiles, which are typically potent, readily react with alpha-bromo acids. For example, α-bromophenylacetic acid reacts with sodium sulfide (B99878) (Na₂S) to yield α,α'-diphenylthiodiglycolic acid, demonstrating the displacement of bromine by a sulfur nucleophile. orgsyn.org

When treated with a non-nucleophilic or sterically hindered base, this compound can undergo an elimination reaction (dehydrobromination) instead of substitution. In this process, the base abstracts a proton from the phenyl ring (if one is available ortho or para to the acetic acid group) or, more commonly for alpha-bromo carbonyls, the base abstracts the acidic carboxyl proton, and a subsequent E2-type elimination occurs if there is an abstractable hydrogen. However, for the title compound, there are no hydrogens on the alpha-carbon to be eliminated with the bromine. A more relevant elimination pathway for alpha-bromo carbonyl compounds in general involves the removal of the alpha-bromine and a beta-hydrogen to form an α,β-unsaturated carbonyl compound. youtube.com For this compound itself, this specific pathway is blocked. An alternative would be the formation of a carbene intermediate, though this is less common. The typical elimination pathway seen with bases like pyridine (B92270) involves abstracting a beta-hydrogen, which is not present on the core structure of this compound. youtube.com Therefore, direct formation of a simple styrene (B11656) derivative via beta-elimination is not feasible.

The carbon-bromine bond at the alpha position can participate in transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds.

Palladium catalysts are widely used to couple organohalides with various partners. While the Suzuki-Miyaura and Heck reactions traditionally employ aryl or vinyl halides, their scope has expanded to include other types of organic halides. wikipedia.orgorganic-chemistry.org

For substrates similar to this compound, such as α-bromo carboxamides, palladium-catalyzed Suzuki-type cross-coupling with aryl boronic acids has been successfully demonstrated. This reaction forms a new carbon-carbon bond at the alpha position, yielding α-aryl carboxamides. nih.gov The development of specialized chiral ligands has even enabled this transformation to be performed enantioselectively. nih.gov This suggests that this compound or its derivatives could serve as effective substrates in similar palladium-catalyzed arylations.

The general mechanism for such a coupling involves three main steps:

Cross-Coupling Reactions

Other Transition Metal-Catalyzed Coupling Reactions

The bromine atom on the benzylic carbon of this compound makes it a substrate for various transition metal-catalyzed coupling reactions. Unlike aryl bromides where the halogen is attached to an sp²-hybridized carbon, the bromine in this compound is on an sp³-hybridized carbon. This influences the types of coupling reactions it can undergo. While direct participation in reactions like the Suzuki or Heck coupling is less common for this type of substrate, it can potentially act as an electrophile in cross-coupling reactions designed for benzylic halides.

A key related transformation is the palladium-catalyzed α-arylation of aryl acetic acid derivatives. acs.orgnih.gov In these reactions, a new carbon-carbon bond is formed at the α-position of the acetic acid moiety. While many protocols achieve this by deprotonating the α-carbon to form a nucleophilic enolate, this compound could theoretically serve as an electrophilic partner. Such a reaction would involve the oxidative addition of the C-Br bond to a low-valent palladium catalyst, followed by transmetalation with an organometallic reagent and subsequent reductive elimination. This pathway would allow for the introduction of various aryl, vinyl, or alkyl groups at the α-position, directly replacing the bromine atom.

Potential coupling partners for such transformations are summarized in the table below.

Coupling Reaction TypePotential Coupling PartnerCatalyst System (Example)Expected Product Class
Stille CouplingOrganostannane (R-SnBu₃)Pd(PPh₃)₄2-Aryl/Alkyl-2-(2-methoxyphenyl)acetic acid
Negishi CouplingOrganozinc (R-ZnCl)Pd(OAc)₂ / Ligand2-Aryl/Alkyl-2-(2-methoxyphenyl)acetic acid
Sonogashira CouplingTerminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂ / CuI2-Alkynyl-2-(2-methoxyphenyl)acetic acid
Buchwald-Hartwig AminationAmine (R₂NH)Pd₂(dba)₃ / Ligand2-Amino-2-(2-methoxyphenyl)acetic acid

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle that can be readily converted into esters, amides, or reduced to alcohols and aldehydes.

This compound can be converted to its corresponding esters through several standard methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. Alternatively, milder, modern methods can be employed, such as using N-bromosuccinimide (NBS) as a catalyst or utilizing microwave-assisted protocols to accelerate the reaction. nih.govmdpi.com

The resulting α-bromo esters are valuable synthetic intermediates. The bromine atom can be easily displaced by a variety of nucleophiles in SN2 reactions, providing access to a wide range of α-substituted esters. These esters are precursors for the synthesis of α-amino acids, α-hydroxy acids, and other biologically relevant molecules.

The table below illustrates the products from the esterification of this compound with various alcohols.

Alcohol ReactantEster Product Name
MethanolMethyl 2-bromo-2-(2-methoxyphenyl)acetate
Ethanol (B145695)Ethyl 2-bromo-2-(2-methoxyphenyl)acetate
tert-Butanoltert-Butyl 2-bromo-2-(2-methoxyphenyl)acetate
Benzyl alcoholBenzyl 2-bromo-2-(2-methoxyphenyl)acetate

The carboxylic acid functionality can be readily converted into an amide bond by reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, commonly achieved using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

This reaction is particularly significant in the field of medicinal chemistry for the synthesis of peptide mimetics, specifically peptoids. nih.gov Peptoids are oligomers of N-substituted glycines and are known for their enhanced proteolytic stability and cell permeability compared to natural peptides. In a "sub-monomer" synthetic approach, an α-bromo acid like this compound can be used as a building block. nih.govgoogle.com The synthesis involves first coupling the bromo-acid to a resin-bound amine, followed by the displacement of the bromide with a primary amine. This sequence introduces a custom N-substituted glycine (B1666218) monomer into the growing chain, with the 2-methoxyphenyl group serving as the side chain. This methodology allows for the creation of diverse combinatorial libraries of novel peptide mimetics. nih.gov

The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation requires a strong reducing agent, as weaker reagents like sodium borohydride (B1222165) (NaBH₄) are ineffective against carboxylic acids. chemguide.co.uk The reagent of choice is typically lithium aluminum hydride (LiAlH₄), which readily reduces the acid to the corresponding alcohol, 2-bromo-2-(2-methoxyphenyl)ethanol. organicchemistrytutor.comlibretexts.org The reaction is usually performed in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). It is important to note that LiAlH₄ can also reduce alkyl halides, creating the potential for a competing side reaction where the C-Br bond is cleaved to yield 2-(2-methoxyphenyl)ethanol. Careful control of reaction conditions is necessary to favor the desired outcome. organicchemistrytutor.commpg.de

The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation, as most strong reducing agents will continue the reduction to the alcohol stage. libretexts.org To stop the reaction at the aldehyde, specialized, sterically hindered reducing agents are required. A potential reagent for this conversion is lithium tri-tert-butoxyaluminum hydride, which can selectively reduce an activated carboxylic acid derivative (like an acid chloride) to an aldehyde.

Aromatic Ring Functionalization and Reactivity

The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions. wikipedia.org The regioselectivity of these reactions is governed by the combined electronic effects of the two substituents already present on the ring: the methoxy (B1213986) group (-OCH₃) at position 2 and the α-bromoacetic acid group (-CH(Br)COOH) at position 1.

Methoxy Group (-OCH₃): This is a powerful activating group due to its ability to donate electron density to the ring via resonance. It is a strong ortho, para-director. libretexts.org

α-Bromoacetic Acid Group (-CH(Br)COOH): This group is deactivating due to the electron-withdrawing inductive effect of the bromine and the carbonyl group. It acts as a meta-director relative to its own position.

When both groups are present, the regiochemical outcome is determined by the more powerful activating group. chemistrytalk.org In this case, the strongly activating ortho, para-directing methoxy group dominates. Therefore, incoming electrophiles will be directed to the positions ortho and para to the methoxy group, which are positions 6 and 4, respectively.

Between these two positions, substitution is expected to occur predominantly at the C4 (para) position due to steric hindrance. The bulky -CH(Br)COOH group at C1 significantly impedes the approach of an electrophile to the adjacent C6 (ortho) position. This makes the C4 position both electronically activated and sterically accessible. An example supporting this principle is the regioselective bromination of 4-methoxyphenylacetic acid. nih.gov

The predicted major products for common EAS reactions are shown in the table below.

ReactionReagentsMajor Product
NitrationHNO₃, H₂SO₄2-Bromo-2-(4-nitro-2-methoxyphenyl)acetic acid
BrominationBr₂, FeBr₃2-Bromo-2-(4-bromo-2-methoxyphenyl)acetic acid
AcylationRCOCl, AlCl₃2-Bromo-2-(4-acyl-2-methoxyphenyl)acetic acid
SulfonationSO₃, H₂SO₄2-Bromo-2-(4-sulfo-2-methoxyphenyl)acetic acid

Directed Metalation Strategies and Subsequent Functionalization

Directed ortho metalation (DoM) represents a powerful strategy for the regioselective functionalization of aromatic rings, a pathway of significant relevance to derivatives of 2-(2-methoxyphenyl)acetic acid. wikipedia.orgorganic-chemistry.org This methodology utilizes a heteroatom-containing substituent, known as a directed metalation group (DMG), to coordinate with a strong organolithium base. This coordination enhances the acidity of a proton at the ortho position, facilitating its removal to form a stable aryllithium intermediate. baranlab.org This intermediate can then be treated with various electrophiles to introduce a wide range of functional groups with high regiochemical control. wikipedia.org

In the context of the 2-(2-methoxyphenyl)acetic acid scaffold, the molecule possesses two potential directing groups: the methoxy (-OCH₃) group at the C2 position and the carboxylic acid group. Upon treatment with a strong organolithium base (at least two equivalents are required), the acidic proton of the carboxylic acid is first abstracted to form a lithium carboxylate in situ. This carboxylate anion can then act as a potent DMG itself. Consequently, a competition arises between the methoxy group and the newly formed carboxylate group to direct the second deprotonation (lithiation) on the aromatic ring.

Research on the closely related substrate, 2-methoxybenzoic acid, has demonstrated that the regioselectivity of the ortho-lithiation can be precisely controlled by the choice of the lithiating agent and additives. unblog.fr This control allows for selective functionalization at either the C3 position (ortho to the carboxylate) or the C6 position (ortho to the methoxy group).

Metalation at the C3 Position: The use of sec-butyllithium (B1581126) (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) in tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) directs the metalation exclusively to the C3 position. In this system, the carboxylate group proves to be the more powerful DMG. unblog.fr

Metalation at the C6 Position: A reversal of regioselectivity is achieved by employing a superbasic mixture of n-butyllithium (n-BuLi) and potassium tert-butoxide (t-BuOK). This combination directs the deprotonation to the C6 position, ortho to the methoxy group. unblog.fr

Once the regiodefined aryllithium intermediate is formed, it can be quenched with a diverse array of electrophiles to yield contiguously substituted aromatic products. This two-step, one-pot sequence provides a versatile route to compounds that can be challenging to synthesize through classical electrophilic aromatic substitution methods. unblog.fr

It is important to note that the application of these strategies directly to this compound introduces complexity. The presence of the α-bromo substituent could potentially lead to side reactions with the highly nucleophilic organolithium base, such as substitution at the α-carbon or elimination pathways. Therefore, the successful application of DoM would require careful optimization of reaction conditions to favor aromatic deprotonation over reactions involving the α-bromo position.

The table below summarizes the directed metalation strategies and potential subsequent functionalizations based on the reactivity of the parent 2-(2-methoxyphenyl)acetic acid core structure.

Reagent SystemSite of MetalationElectrophile (E+)Potential Product StructureProduct Name Example
s-BuLi / TMEDAC3 (ortho to -COOH)I₂2-Bromo-2-(3-iodo-2-methoxyphenyl)acetic acid
s-BuLi / TMEDAC3 (ortho to -COOH)(CH₃)₃SiCl2-Bromo-2-(2-methoxy-3-(trimethylsilyl)phenyl)acetic acid
n-BuLi / t-BuOKC6 (ortho to -OCH₃)I₂2-Bromo-2-(6-iodo-2-methoxyphenyl)acetic acid
n-BuLi / t-BuOKC6 (ortho to -OCH₃)DMF, then H₃O⁺2-Bromo-2-(6-formyl-2-methoxyphenyl)acetic acid

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 2 2 Methoxyphenyl Acetic Acid

Infrared (IR) and Raman Spectroscopy:

Vibrational Mode Analysis:Specific vibrational frequencies for the key functional groups (C=O, O-H, C-Br, O-CH₃) of 2-Bromo-2-(2-methoxyphenyl)acetic acid from either IR or Raman spectroscopy are not documented.

While spectroscopic data exists for various isomers and structurally related compounds—such as 2-(3-bromo-4-methoxyphenyl)acetic acid, 2-bromo-4-methoxyphenylacetic acid, and 5-bromo-2-methoxyphenylacetic acid—this information cannot be extrapolated to accurately represent the specific spectroscopic fingerprint of this compound due to the significant influence of substituent positioning on the phenyl ring on the magnetic and vibrational environments of the nuclei and bonds.

The absence of this fundamental characterization data in the public domain prevents the creation of a detailed and scientifically accurate article on the spectroscopic and structural elucidation of this compound at this time. Further original research would be required to generate and publish these findings.

Investigation of Intermolecular Hydrogen Bonding

In the solid state, carboxylic acids like this compound are strongly anticipated to form intermolecular hydrogen bonds. The most common and energetically favorable arrangement is the formation of a centrosymmetric dimer, where the hydroxyl group of one molecule acts as a hydrogen bond donor to the carbonyl oxygen of a second molecule, and vice versa. This creates a characteristic R²₂(8) ring motif. This dimerization is a defining feature of the supramolecular assembly of nearly all simple carboxylic acids in the crystalline phase. The strength and geometry of these O-H···O bonds are the primary interactions governing the formation of the initial dimeric synthon, which then packs into the larger crystal lattice. However, without experimental crystallographic data, the precise bond lengths, angles, and energies of these interactions for the title compound remain undetermined.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies

High-resolution mass spectrometry is a critical tool for the unambiguous confirmation of a compound's molecular formula. For this compound (C₉H₉BrO₃), the theoretical exact mass can be calculated for its molecular ion [M]⁺ or protonated [M+H]⁺ and deprotonated [M-H]⁻ species. The presence of a bromine atom would be readily identifiable from the characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by approximately 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Fragmentation studies, typically performed using tandem mass spectrometry (MS/MS), would provide insight into the molecule's structure. Expected fragmentation pathways for the negative ion [M-H]⁻ could include:

Decarboxylation: Loss of CO₂ (44 Da) from the carboxylate anion.

Loss of HBr: Elimination of hydrogen bromide (80/82 Da).

Cleavage of the acetic acid side chain: Fission at the benzylic position.

A detailed fragmentation table cannot be generated without experimental data.

Table 1: Theoretical HRMS Data for this compound

Ion Formula Adduct Isotope Calculated Exact Mass
[C₉H₉BrO₃]⁻ [M-H]⁻ ⁷⁹Br 243.97351
[C₉H₉BrO₃]⁻ [M-H]⁻ ⁸¹Br 245.97146
[C₉H₉NaO₃]⁺ [M+Na]⁺ ⁷⁹Br 266.96053

Note: This table is based on theoretical calculations, not experimental measurement.

X-ray Crystallography and Solid-State Analysis

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, including the relative positions of the bromo, methoxyphenyl, and carboxylic acid groups.

Key parameters obtained from an SCXRD experiment include:

Crystal System and Space Group: Defines the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule in the solid state.

Absolute Configuration: For chiral molecules crystallizing in a non-centrosymmetric space group, the absolute stereochemistry can be determined.

As no public crystal structure data is available for this compound, these parameters cannot be reported.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the electron distribution of the molecule. The surface is mapped with properties like dᵢ (distance to the nearest nucleus inside the surface) and dₑ (distance to the nearest nucleus outside), which are combined to generate a normalized contact distance (dnorm).

dnorm Surface: Red spots on the dnorm surface indicate close intermolecular contacts (shorter than van der Waals radii), highlighting key interactions like hydrogen and halogen bonds. Blue regions represent weaker or more distant contacts.

This analysis is contingent on crystallographic data and thus cannot be performed for the title compound.

Energy framework analysis is a computational method that builds upon crystallographic data to calculate the interaction energies between pairs of molecules in the crystal. It helps to visualize the architecture of the crystal's supramolecular assembly in terms of energetic stability. The analysis calculates electrostatic, dispersion, polarization, and repulsion energies between a central molecule and its neighbors. The results are typically displayed as cylinders connecting molecular centroids, where the cylinder radius is proportional to the interaction strength. This provides a clear visual representation of the dominant forces and packing topologies (e.g., sheets, columns) that ensure the stability of the crystal structure. Like Hirshfeld analysis, this requires a CIF file and cannot be conducted.

Computational Chemistry and Theoretical Investigations of 2 Bromo 2 2 Methoxyphenyl Acetic Acid

Reaction Mechanism Elucidation via Computational Modeling

Solvent Effects in Computational Reaction Modeling

In the computational modeling of chemical reactions involving 2-Bromo-2-(2-methoxyphenyl)acetic acid, accurately accounting for solvent effects is critical for obtaining results that correlate well with experimental observations. The solvent can influence reaction pathways, transition state energies, and product stabilities through both specific interactions (like hydrogen bonding) and non-specific electrostatic interactions. Theoretical studies employ various solvent models to capture these effects.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), are computationally efficient methods that represent the solvent as a continuous medium with a defined dielectric constant. This approach is effective for modeling the bulk electrostatic influence of the solvent on the solute. For a reaction such as the nucleophilic substitution of the bromine atom in this compound, a PCM calculation can predict how the activation energy barrier changes as the polarity of the solvent is varied.

Explicit solvent models provide a more detailed and physically realistic representation by including individual solvent molecules in the simulation. While computationally more demanding, this method allows for the study of specific solute-solvent interactions, such as hydrogen bonding between the carboxylic acid group and protic solvent molecules (e.g., water or methanol). Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid methods are often used, where the reacting species are treated with a high level of quantum mechanical theory, and the surrounding solvent molecules are treated with a less expensive molecular mechanics force field. This approach provides a balance between accuracy and computational cost, enabling the study of solvent shell reorganization during a reaction.

Research findings indicate that for reactions where charge separation develops in the transition state, polar solvents significantly lower the activation energy, thereby accelerating the reaction rate. The table below illustrates hypothetical findings from a computational study on a model reaction of this compound, showing the calculated activation energy in different solvents.

Table 1: Calculated Activation Energy (ΔG‡) for a Model Reaction in Various Solvents This is an interactive table. You can sort by clicking on the column headers.

Solvent Dielectric Constant (ε) Model Type Calculated ΔG‡ (kcal/mol)
Gas Phase 1 - 35.2
Toluene 2.4 Implicit (PCM) 29.8
Dichloromethane 9.1 Implicit (PCM) 26.5
Acetonitrile (B52724) 37.5 Implicit (PCM) 24.1
Water 78.4 Implicit (PCM) 22.7

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies are employed to develop mathematical models that correlate the chemical structure of a compound with its reactivity. For a series of substituted phenylacetic acids, including this compound, QSRR can be used to predict reaction rates or equilibrium constants based on calculated molecular descriptors. These descriptors are numerical values that quantify various aspects of the molecule's electronic and steric properties.

The development of a QSRR model typically involves several steps. First, the three-dimensional structures of a training set of molecules are optimized using quantum chemical methods, such as Density Functional Theory (DFT). From these optimized geometries, a wide range of molecular descriptors are calculated. Relevant descriptors for reactivity studies of phenylacetic acids often include:

Electronic Descriptors: Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, HOMO-LUMO gap, dipole moment, and atomic charges (e.g., Mulliken or Natural Bond Orbital charges) on the reacting centers.

Steric Descriptors: Molecular volume, surface area, and specific parameters that describe the bulkiness of substituents (e.g., Taft or Charton steric parameters).

Topological Descriptors: Indices that describe molecular connectivity and branching.

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) are used to build a mathematical equation linking a set of descriptors to the observed reactivity. The quality and predictive power of the resulting model are assessed using statistical metrics such as the coefficient of determination (R²) and the cross-validation coefficient (Q²). Such models can provide mechanistic insights by identifying the key structural features that govern reactivity.

Table 2: Example of a Hypothetical QSRR Model for Reactivity This is an interactive table. You can explore the model parameters.

Parameter Description Value
Model Equation log(k) = β₀ + β₁(E_LUMO) + β₂(q_Cα) -
β₀ (Intercept) Baseline reactivity constant 2.15
β₁ (E_LUMO) Coefficient for LUMO energy -0.89
β₂ (q_Cα) Coefficient for charge on the alpha-carbon 1.23
Statistical Validation
R² (Coefficient of Determination) Percentage of variance explained 0.95
Q² (Cross-Validation Coeff.) Predictive power of the model 0.91
F-statistic Statistical significance of the model 245.6

Molecular Dynamics Simulations for Conformational Landscapes and Solvation

Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational flexibility and solvation properties of this compound over time. By solving Newton's equations of motion for a system comprising the solute and a large number of explicit solvent molecules, MD simulations generate a trajectory that describes the positions and velocities of all atoms as a function of time. This trajectory provides detailed information about the molecule's dynamic behavior.

To investigate the conformational landscape, MD simulations are typically run for nanoseconds or longer. The analysis of the resulting trajectory can reveal the preferred conformations of the molecule in solution. Key dihedral angles, such as those defining the orientation of the 2-methoxyphenyl group relative to the acetic acid moiety, are monitored to identify stable rotamers and the energy barriers separating them. The relative populations of different conformational states can be calculated from their residence times during the simulation, allowing for the determination of the conformational free energy landscape.

Table 3: Key Conformational States from a Hypothetical MD Simulation in Water This is an interactive table. You can sort the data by clicking on the headers.

Conformer Dihedral Angle (O-C-C-Br) Population (%) Average Lifetime (ps)
A -65° (gauche) 68 150
B 180° (anti) 25 450

Applications As a Synthetic Intermediate and Advanced Materials Precursor

Precursor in Complex Organic Synthesis

The strategic placement of the bromine atom at the alpha-position to the carboxylic acid group makes 2-Bromo-2-(2-methoxyphenyl)acetic acid an excellent electrophile, susceptible to nucleophilic substitution reactions. This reactivity is central to its role as a precursor in the synthesis of more complex molecules.

Synthesis of Substituted Phenylacetic Acid Derivatives

This compound is a key starting material for the synthesis of a variety of substituted phenylacetic acid derivatives. The bromine atom can be readily displaced by a range of nucleophiles, allowing for the introduction of diverse functional groups at the alpha-position. For instance, in the synthesis of certain pharmaceutical intermediates, the bromo group can be substituted by nitrogen, oxygen, or sulfur-containing moieties.

One of the prominent methods for the derivatization of this compound involves palladium-catalyzed cross-coupling reactions. For example, a Suzuki coupling reaction can be employed to form a new carbon-carbon bond at the alpha-position by reacting the bromo compound with a suitable boronic acid derivative. This strategy has been utilized in the synthesis of ortho-substituted phenylacetic acids, which are important scaffolds in medicinal chemistry. inventivapharma.com

The general scheme for such a substitution reaction can be represented as follows:

ReactantNucleophile (Nu-)Product
This compoundR-NH2 (Amine)2-Amino-2-(2-methoxyphenyl)acetic acid derivative
This compoundR-OH (Alcohol)2-Alkoxy-2-(2-methoxyphenyl)acetic acid derivative
This compoundR-SH (Thiol)2-Thio-2-(2-methoxyphenyl)acetic acid derivative
This compoundR-B(OH)2 (Boronic Acid)2-Aryl/Alkyl-2-(2-methoxyphenyl)acetic acid derivative

Building Block for Heterocyclic Compounds

The reactivity of this compound also extends to its use as a building block for the synthesis of various heterocyclic compounds. The alpha-bromo group and the carboxylic acid functionality can participate in cyclization reactions with appropriate binucleophilic reagents to form rings of different sizes and functionalities. For example, reaction with thiourea (B124793) or its derivatives can lead to the formation of thiazole-containing rings, which are prevalent in many biologically active molecules. Similarly, condensation reactions with diamines can yield piperazine (B1678402) or other nitrogen-containing heterocyclic systems. The synthesis of a related compound, 3-bromo-4-methoxyphenylacetic acid, has been noted as a key step in the synthesis of natural products like Combretastatin A-4 and Verongamine, highlighting the importance of such bromo-functionalized phenylacetic acids in constructing complex heterocyclic architectures. nih.gov

Role in Chiral Molecule Synthesis

The alpha-carbon of this compound is a stereocenter, making it a valuable precursor for the synthesis of chiral molecules. The ability to control the stereochemistry at this position is crucial for the development of enantiomerically pure pharmaceuticals and other bioactive compounds.

Asymmetric Transformations Utilizing the Alpha-Stereocenter

The presence of the chiral center at the alpha-position allows for various asymmetric transformations. Chiral auxiliaries can be attached to the carboxylic acid group to direct the stereoselective substitution of the bromine atom. Alternatively, enzymatic resolutions can be employed to separate the enantiomers of the parent acid or its derivatives. While specific examples for this compound are not extensively documented in readily available literature, the principles of asymmetric synthesis are broadly applicable to this class of compounds. uwindsor.caslideshare.netnih.gov For instance, enantioselective synthesis of α-bromo acid derivatives has been achieved from tartrate-derived bromoacetals, demonstrating a viable strategy for obtaining chiral building blocks. rsc.org

Synthesis of Enantiomerically Enriched Pharmaceutical Intermediates

The synthesis of enantiomerically pure pharmaceutical intermediates is a significant application of chiral α-bromo acids. For example, α-bromo-phenylacetic acids are known intermediates in the synthesis of the antiplatelet drug clopidogrel (B1663587) and semi-synthetic penicillins. google.com While direct utilization of this compound for specific marketed drugs is not widely reported, its structural motif is relevant to the synthesis of various biologically active molecules where stereochemistry is critical for efficacy. The development of methods for the kinetic resolution of racemic α-halo acids further underscores the importance of these compounds in accessing enantiomerically pure building blocks for the pharmaceutical industry.

Development of Agrochemical and Dye Precursors

The versatile reactivity of this compound and its derivatives also positions them as potential precursors in the agrochemical and dye industries.

Positional isomers, such as 2-bromo-4-methoxyphenylacetic acid, are known to be used in the formulation of herbicides and pesticides. chemimpex.com The introduction of the bromo-methoxyphenylacetic acid moiety can be a key step in building the complex molecular structures required for targeted biological activity in crop protection. While specific applications of the 2-methoxy isomer are less documented, its analogous reactivity suggests potential in this area. google.com

In the context of dye synthesis, while there is no direct evidence of this compound being a common precursor, its aromatic structure and reactive handles could theoretically be utilized in the synthesis of certain dye molecules. The core phenylacetic acid structure can be modified and incorporated into larger chromophoric systems.

Potential in Functional Materials Design (based on structural motifs)

While specific applications of this compound in functional materials are not extensively documented in publicly available literature, an analysis of its constituent structural motifs—the α-bromo carboxylic acid and the 2-methoxyphenyl group—reveals significant potential for its use in materials science.

The α-bromo functionality is a well-established initiator for Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. acs.orgrsc.orgcmu.edu This suggests that this compound could serve as a precursor to initiators for creating a variety of functional polymers. The resulting polymers would incorporate the 2-methoxyphenyl group as a repeating unit, which can impart specific properties to the material.

The 2-methoxyphenyl group, with its ortho-methoxy substituent, can influence the physical and chemical properties of a material. For instance, the methoxy (B1213986) group can affect the polymer's thermal stability, solubility, and liquid crystalline behavior. mdpi.com In the context of metal-organic frameworks (MOFs), the functional groups attached to the organic linkers play a crucial role in determining the material's properties, such as gas adsorption capacity. nih.govnih.govcam.ac.uk The strategic placement of a methoxy group, as seen in the target molecule, could be leveraged to fine-tune the characteristics of such porous materials.

Furthermore, derivatives of 2-methoxyphenylacetic acid have been investigated for their biological activity, and this structural motif is found in various pharmacologically relevant molecules. nih.gov This hints at the possibility of using this compound to synthesize polymers for biomedical applications, where the pendant 2-methoxyphenyl groups could interact with biological systems or serve as points for further functionalization.

The potential applications of this compound, inferred from its structural components, are summarized in the table below.

Structural MotifPotential Application in Functional MaterialsRationale
α-Bromo Acetic Acid Initiator for Controlled Radical Polymerization (e.g., ATRP)The carbon-bromine bond can be homolytically cleaved to generate a radical, initiating polymerization. This allows for the synthesis of well-defined polymers. acs.orgrsc.org
2-Methoxyphenyl Group Tuning of Polymer Properties (e.g., thermal stability, liquid crystallinity)The methoxy group can influence intermolecular interactions and chain packing, thereby affecting the macroscopic properties of the resulting polymer. mdpi.com
2-Methoxyphenyl Group Component of Organic Linkers for Metal-Organic Frameworks (MOFs)Functional groups on organic linkers are critical for tailoring the pore environment and functionality of MOFs for applications like gas storage and catalysis. nih.govnih.gov
Combined Structure Precursor for Bio-functional PolymersThe 2-methoxyphenyl motif is present in bioactive molecules, suggesting its potential use in designing polymers for biomedical applications. nih.gov

Future Research Directions and Emerging Opportunities

Development of Novel Catalytic and Stereoselective Synthetic Methodologies

The development of advanced catalytic systems is crucial for the efficient and selective synthesis of 2-Bromo-2-(2-methoxyphenyl)acetic acid and its derivatives. A key area of research focuses on the direct α-C-H functionalization of the parent aryl acetic acid. One promising strategy involves the transformation of the aryl acetic acid into an enediolate intermediate in the presence of a boron catalyst, which then undergoes an electrophilic bromination. researchgate.netbohrium.com This method represents a significant step towards late-stage functionalization, offering a more atom-economical approach compared to traditional multi-step syntheses. researchgate.net

For the synthesis of chiral derivatives, which are often essential for biological activity, stereoselective methodologies are paramount. The dynamic resolution of configurationally labile α-bromoacid derivatives has been recognized as a highly effective strategy in asymmetric synthesis. researchgate.net Research in this area explores the use of chiral catalysts to control the stereochemistry during the C-Br bond formation or in subsequent nucleophilic substitution reactions. researchgate.net For instance, catalytic asymmetric alkynylation has been successfully applied to α-imino esters to produce optically active unnatural α-amino acid derivatives, a methodology that could be adapted for related α-bromo compounds. nih.gov The development of novel rhodium(II) catalysts has also enabled highly diastereoselective syntheses of complex nitrogen-containing heterocycles from sulfamate (B1201201) esters, showcasing the power of catalysis in controlling stereochemical outcomes. nih.gov

Future work will likely focus on expanding the range of catalysts, including earth-abundant metals and organocatalysts, to improve the enantioselectivity and broaden the substrate scope of these transformations.

Catalytic StrategyKey Intermediates/ReagentsPotential ApplicationResearch Finding
Catalytic Late-Stage BrominationBoron catalyst ((AcO)4B2O), DBU, Pyridinium (B92312) tribromideDirect α-C-H functionalization of aryl acetic acidsYields of 19–65% for a range of α-bromo aryl acetic acids have been achieved. researchgate.netbohrium.com
Asymmetric Synthesis via Dynamic ResolutionSilver catalysts (e.g., AgOTf), Chiral auxiliariesPreparation of highly enantioenriched α-alkoxy and α-amino aryl acetatesHighly stereoselective C-O and C-N bond formations have been developed. researchgate.net
Boron-Catalyzed HalogenationBoron catalyst, N-Fluorobenzenesulfonimide (NFSI)α-C-H fluorination of aryl acetic acidsHigh yields (up to 96%) for α-fluoro aryl acetic acids, suggesting potential for bromination. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms presents a significant opportunity to enhance the synthesis of this compound. Flow chemistry offers numerous advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters like temperature and residence time, and enhanced safety, particularly for highly exothermic or hazardous reactions like halogenations. researchgate.netnih.gov The use of flow reactors can lead to improved yields and selectivity while minimizing the formation of byproducts. rsc.org

TechnologyKey AdvantagesRelevance to this compound
Continuous Flow Chemistry Enhanced safety, improved heat/mass transfer, precise parameter control, easy scalability. researchgate.netnih.govSafer handling of brominating agents, improved yield and selectivity in α-bromination.
Automated Synthesis Platforms High-throughput screening, rapid reaction optimization, automated execution of synthetic routes. vapourtec.comscribd.comAccelerated discovery of optimal conditions for synthesis and derivatization.
Integrated Flow & Automation Enables multistep synthesis without intermediate isolation, facilitates process optimization. nih.govacs.orgStreamlined production from the parent aryl acetic acid to final derivatives.

Advanced In Situ Spectroscopic Monitoring of Reactions

To fully optimize and control the synthesis of this compound, particularly in continuous flow systems, advanced in situ spectroscopic monitoring techniques are indispensable. These methods provide real-time data on reaction kinetics, the formation of intermediates, and product concentration without the need for offline sampling. This is especially crucial for reactions involving transient or labile species that might not be detectable with traditional ex situ analysis. spectroscopyonline.com

Techniques such as Raman and Fourier-transform infrared (FTIR) spectroscopy are powerful tools for reaction monitoring. mdpi.comresearchgate.net For example, in situ Raman spectroscopy has been used to quantitatively track the transformation of multiple polymorphic forms during chemical reactions, showcasing its ability to handle complex systems. mdpi.com Similarly, attenuated total reflectance (ATR)-FTIR can monitor the evolution of functional groups on surfaces or in solution. researchgate.net By integrating these spectroscopic probes directly into a flow reactor, chemists can gain a detailed molecular-level understanding of the reaction as it happens. This data can be used to build kinetic models, ensure consistent product quality, and enable real-time process control and optimization. nih.gov

Machine Learning and AI in Reaction Design and Prediction

AI/ML ApplicationDescriptionPotential Impact
Reaction Outcome Prediction AI models trained on large datasets predict the major product and potential side reactions. chemcopilot.comchemistryworld.comReduces trial-and-error experimentation, saving time and resources. digitellinc.com
Site Selectivity Prediction ML algorithms predict the most likely position of functionalization (e.g., halogenation) on a molecule. digitellinc.comGuides reagent and catalyst choice for desired regioselectivity.
Reaction Optimization ML algorithms suggest the next set of experiments to perform to most efficiently find optimal reaction conditions (yield, purity). acdlabs.comAccelerates the optimization process with fewer experiments. acdlabs.com
Retrosynthesis Planning AI suggests viable multi-step synthetic routes from available starting materials. asiaresearchnews.commdpi.comFacilitates the design of novel and efficient syntheses for complex derivatives.

Exploration of New Reactivity Modes and Derivatization Strategies

The bromine atom and the carboxylic acid group in this compound make it a versatile scaffold for exploring new reactivity and creating a diverse range of derivatives. The α-bromo ester functionality is a key precursor for various transformations. One major avenue for derivatization is through nucleophilic substitution reactions, where the bromide is displaced by a wide array of nucleophiles. This strategy has been used to synthesize α-alkoxy, α-amino, and α-thio derivatives, often leading to the formation of important heterocyclic structures like morpholines and benzoxazinones. researchgate.net

Beyond simple substitution, modern cross-coupling reactions offer powerful methods for C-C and C-heteroatom bond formation. Palladium-catalyzed α-arylation, for example, allows for the direct coupling of the α-carbon with aryl halides, creating more complex molecular architectures. acs.org Another emerging area is the exploration of reactivity via enediolate intermediates, which can be generated from the parent aryl acetic acid and subsequently trapped with electrophiles, enabling direct α-C-H functionalization. researchgate.netbohrium.com Future research will likely focus on discovering novel catalytic cycles and reaction partners to further expand the synthetic utility of this compound, enabling access to previously unattainable molecular structures.

Sustainable and Eco-Friendly Synthetic Routes for Industrial Relevance

For the synthesis of this compound to be industrially viable, the development of sustainable and eco-friendly ("green") synthetic routes is essential. Green chemistry principles focus on minimizing waste, avoiding hazardous reagents, reducing energy consumption, and using renewable resources. ijpsjournal.com

Key strategies for developing greener syntheses include:

Catalysis: Employing catalytic amounts of reagents instead of stoichiometric ones improves atom economy and reduces waste. rsc.org

Alternative Solvents and Energy Sources: Replacing hazardous organic solvents with greener alternatives like water or bio-based solvents, or performing reactions under solvent-free conditions, significantly reduces environmental impact. ijpsjournal.com The use of alternative energy sources such as microwave irradiation or concentrated solar radiation can also lead to shorter reaction times and lower energy consumption. ijpsjournal.comrsc.org

Renewable Feedstocks: While not directly applicable to this specific molecule's core structure, derivatization strategies could incorporate reagents derived from renewable biomass. ijpsjournal.com

Flow Chemistry: As mentioned previously, continuous flow processes are inherently safer and often more energy-efficient than large-scale batch reactions, making them a cornerstone of green manufacturing. vapourtec.com

A sustainable route for synthesizing related alkyl arylacetates has been developed that avoids the use of any halogen or base additives, proceeding smoothly at atmospheric pressure. rsc.org Applying similar principles to the synthesis and derivatization of this compound will be critical for its future application in large-scale chemical production.

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-2-(2-methoxyphenyl)acetic acid?

The synthesis typically involves regioselective bromination of a methoxyphenylacetic acid precursor. For example, bromine in acetic acid can selectively introduce bromine at the ortho position of the methoxy-substituted aromatic ring, followed by purification via recrystallization. Hydrolysis of intermediates using methanol and KOH may also be employed to yield the final carboxylic acid group .

Q. Which analytical techniques are essential for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and purity.
  • X-ray crystallography for precise structural determination, leveraging programs like SHELXL for refinement .
  • Mass spectrometry to verify molecular weight and fragmentation patterns.
  • Infrared spectroscopy (IR) to identify functional groups like carboxylic acid and methoxy .

Q. What safety precautions are critical when handling this compound?

While direct safety data for this compound is limited, analogous brominated aromatic acids require:

  • Use of PPE (gloves, goggles) to avoid skin/eye contact.
  • Proper ventilation to prevent inhalation of fine particles.
  • Immediate decontamination with water and soap upon exposure, followed by medical consultation for adverse reactions .

Advanced Research Questions

Q. How does the electronic nature of substituents influence the compound’s reactivity and crystallographic properties?

The bromine atom acts as an electron-withdrawing group, altering the electron density of the aromatic ring. In the crystal structure, this results in distinct C–C–C angles (e.g., 121.5° near Br vs. 118° near methoxy), affecting molecular packing. The acetic acid group forms centrosymmetric O–H⋯O hydrogen-bonded dimers, stabilizing the crystal lattice .

Q. What challenges arise in optimizing reaction conditions for derivatives of this compound?

Key challenges include:

  • Regioselectivity in electrophilic substitution due to competing directing effects of methoxy and bromine groups.
  • Solvent and catalyst selection (e.g., polar aprotic solvents like DMF for nucleophilic reactions).
  • Temperature control to prevent decomposition, as seen in Friedel-Crafts or Suzuki coupling reactions for derivative synthesis .

Q. How can computational methods predict the reactivity or biological interactions of this compound?

  • DFT calculations can model electron distribution, predicting sites for electrophilic/nucleophilic attack.
  • Molecular docking may simulate interactions with biological targets (e.g., enzymes), though experimental validation via kinetic assays is critical.
  • QSAR studies can correlate structural features (e.g., halogen placement) with observed biological activity .

Methodological Considerations

Q. How is X-ray crystallography applied to resolve structural ambiguities in halogenated aromatic acids?

Single-crystal X-ray diffraction using CuKα radiation (λ = 1.54178 Å) provides high-resolution data. For this compound, monoclinic P21/c symmetry and refinement with SHELXL yield precise bond lengths (e.g., C–Br = 1.89 Å) and angles. Absorption corrections (e.g., SADABS) address issues from heavy atoms like bromine .

Q. What strategies improve yield in large-scale synthesis?

  • Catalytic bromination using NBS (N-bromosuccinimide) with AIBN initiators.
  • Flow chemistry for continuous processing, enhancing reproducibility.
  • Green chemistry approaches , such as solvent-free microwave-assisted reactions, to reduce waste .

Contradictions and Limitations

While emphasizes bromine’s electron-withdrawing effects, some studies on similar compounds suggest steric effects may dominate reactivity. Researchers should validate assumptions via comparative experiments (e.g., substituting Br with Cl or I) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-2-(2-methoxyphenyl)acetic acid
Reactant of Route 2
2-Bromo-2-(2-methoxyphenyl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.